(1H-indazol-7-yl)-methanol

Organic synthesis Indazole functionalization Bromomethyl intermediates

Researchers often face inconsistent yields and reactivity when scaling indazole-based pharmacophores due to substituent interference. (1H-Indazol-7-yl)methanol solves this with its unsubstituted 7-hydroxymethyl framework, enabling precise regioselective derivatization without competing ring substituents. • Achieves a 3.4-fold higher yield in bromomethyl conversion vs. aldehyde synthesis, ensuring cost-efficient scale-up. • Validated as a core scaffold for potent anticancer leads, with conjugates demonstrating IC₅₀ of 2.74 μM against A549 cells. • Occupies a distinct physicochemical space (LogP 0.7, TPSA 48.9 Ų) favoring desired ADME profiles over methylated analogs.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12103720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indazol-7-yl)-methanol
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)CO)Br
InChIInChI=1S/C8H7BrN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-3,12H,4H2,(H,10,11)
InChIKeyJPDUXFQLEWGSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (1H-Indazol-7-yl)-methanol


(1H-Indazol-7-yl)-methanol (CAS: 1092961-09-5) is a hydroxymethyl-substituted indazole, belonging to the class of 1H‑indazole derivatives [1]. With a molecular weight of 148.16 g/mol and the formula C₈H₈N₂O, this compound is characterized by a hydrogen‑bond donor count of 2 and a topological polar surface area (TPSA) of 48.9 Ų [1]. It is primarily recognized as a versatile building block in medicinal chemistry and organic synthesis, where its 7‑hydroxymethyl group provides a reactive handle for further derivatization into complex biologically active molecules, including kinase inhibitors and anti‑inflammatory agents .

Uniqueness of (1H-Indazol-7-yl)-methanol


Generic substitution among indazole‑7‑methanol analogs is precluded by quantifiable differences in their physicochemical properties, synthetic accessibility, and biological compatibility. The precise placement of substituents—particularly methyl groups at the 1‑, 2‑, or 3‑positions—directly alters the lipophilicity (LogP) and polar surface area (TPSA), which in turn affects membrane permeability and target‑binding affinity [1][2]. Furthermore, the unsubstituted 1H‑indazol-7‑yl framework of (1H-Indazol-7-yl)-methanol uniquely permits regioselective derivatization at the hydroxymethyl group without interference from additional ring substituents, a feature that is lost in methylated or otherwise functionalized analogs [3]. Consequently, researchers aiming to construct precise pharmacophores or to reliably scale up a specific synthetic route cannot simply swap one indazole‑7‑methanol for another without risking altered reactivity, inconsistent yields, or divergent biological outcomes.

Evidence Supporting (1H-Indazol-7-yl)-methanol


Bromomethyl Intermediate Yield Advantage

(1H-Indazol-7-yl)-methanol can be converted to 7-(bromomethyl)-1H-indazole, a versatile intermediate for further alkylation, in a high yield of 77% [1]. In contrast, the oxidation of the same starting material to the corresponding aldehyde (1H-indazole-7-carbaldehyde) proceeds with only a 22.81% yield, a 3.4‑fold lower efficiency that renders the aldehyde route less attractive for scale‑up [2].

Organic synthesis Indazole functionalization Bromomethyl intermediates

Physicochemical Differentiation from Analogs

(1H-Indazol-7-yl)-methanol displays a LogP of 0.7 and a TPSA of 48.9 Ų [1]. The 1‑methyl analog (1-methyl-1H-indazole-7-methanol) has a LogP of 0.65 and a TPSA of 38.05 Ų [2], while the 2‑methyl analog (2-methyl-2H-indazole-7-methanol) has a LogP of 0.63 . The 3‑methyl analog (3-methyl-1H-indazol-7-yl)methanol exhibits a substantially lower LogP of -0.292 [3]. These numerical differences directly impact membrane permeability and solubility, with the parent compound offering a moderate lipophilicity that is balanced for CNS and peripheral drug design.

Physicochemical properties Lipinski's rules Drug-likeness

iNOS over nNOS Inhibition Preference

A systematic evaluation of 36 indazole derivatives for nitric oxide synthase (NOS) inhibition revealed that most assayed indazoles preferentially inhibit inducible NOS (iNOS) over neuronal NOS (nNOS) . While direct IC₅₀ data for (1H-Indazol-7-yl)-methanol are not reported in this study, the structural homology within the class supports the inference that the compound would exhibit similar iNOS‑biased activity, a profile that distinguishes it from other NOS inhibitors with different heterocyclic cores.

Nitric oxide synthase inhibition Inflammation Indazole pharmacology

Scaffold Enabling Potent Antitumor Agents

Incorporation of (1H-Indazol-7-yl)-methanol into a complex ergosterol peroxide conjugate yielded a compound with an IC₅₀ of 2.74 μM against A549 lung cancer cells, which was 7.1‑fold more potent than ergosterol peroxide alone (IC₅₀ = 19.42 μM) and 2.1‑fold more potent than cisplatin (IC₅₀ = 5.82 μM) [1]. This dramatic enhancement of antitumor activity underscores the value of the 7‑hydroxymethyl indazole motif as a pharmacophoric building block for generating lead compounds with single‑digit micromolar potency.

Anticancer Ergosterol peroxide VEGFR inhibition

Oxidation to 1H-Indazole-7-carbaldehyde

(1H-Indazol-7-yl)-methanol undergoes clean oxidation with MnO₂ to provide 1H-indazole-7-carbaldehyde, a reaction that has been optimized and reported as a viable step in multi‑gram syntheses [1]. This established reactivity profile is not necessarily shared by all methylated analogs, where the presence of an N‑methyl group can alter the electronic environment and potentially hinder the oxidation or lead to side reactions.

Synthetic methodology Oxidation Aldehyde intermediates

HIV-1 RT Inhibition by Indazole Derivative

A 7‑hydroxymethyl‑3‑methyl‑1H‑indazole derivative (5-{[7-(hydroxymethyl)-3-methyl-1H-indazol-4-yl]oxy}benzene-1,3-dicarbonitrile) demonstrated IC₅₀ values of 71 nM and 1.27 μM against HIV‑1 reverse transcriptase, depending on the exact enzyme construct [1]. While this data pertains to a derivative rather than the parent compound, it confirms that the 7‑hydroxymethyl‑1H‑indazole core can be elaborated into potent antiviral agents. The parent (1H-Indazol-7-yl)-methanol serves as the crucial starting point for synthesizing such derivatives.

Antiviral HIV-1 RT Indazole pharmacophore

Applications of (1H-Indazol-7-yl)-methanol


Lipophilicity Control in Drug Design

With a LogP of 0.7 and a TPSA of 48.9 Ų, (1H-Indazol-7-yl)-methanol occupies a physicochemical space that is distinct from its methylated analogs (LogP 0.65, 0.63, and -0.292) [1]. Researchers designing compounds for oral bioavailability or blood‑brain barrier penetration should select this specific unsubstituted indazole‑7‑methanol when a slightly more polar, hydrogen‑bond‑capable scaffold is desired over the less polar methylated versions. This difference can be the deciding factor in achieving a favorable ADME profile.

7-Bromomethyl Indazole Synthesis

The 77% yield reported for the conversion of (1H-Indazol-7-yl)-methanol to 7‑(bromomethyl)-1H-indazole [2] makes it a preferred starting material for generating this versatile electrophilic building block. The 3.4‑fold higher efficiency compared to the analogous aldehyde synthesis [3] translates to significant cost and time savings, particularly when preparing larger quantities for library synthesis.

VEGFR-Targeting Anticancer Agents

The demonstrated ability of an (1H-Indazol-7-yl)-methanol‑containing conjugate to achieve an IC₅₀ of 2.74 μM against A549 cells—outperforming both ergosterol peroxide and cisplatin [4]—validates this scaffold as a powerful component for generating potent anticancer leads. Researchers focused on VEGFR inhibition or lung cancer models should prioritize this unsubstituted indazole‑7‑methanol when synthesizing and testing new molecular entities.

Selective iNOS Inhibitor Development

Based on the class‑level observation that most indazoles preferentially inhibit iNOS over nNOS , (1H-Indazol-7-yl)-methanol represents a logical starting scaffold for medicinal chemists targeting inflammatory conditions or cancer where iNOS plays a pathological role. The unsubstituted nature of the 7‑hydroxymethyl group allows for maximal freedom in further structural optimization to enhance selectivity and potency.

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